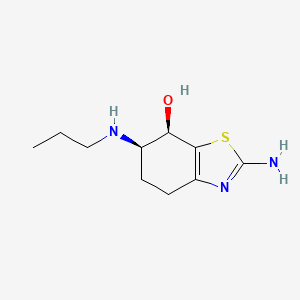

rac-cis-7-Hydroxy Pramipexole

Description

BenchChem offers high-quality rac-cis-7-Hydroxy Pramipexole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-cis-7-Hydroxy Pramipexole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H17N3OS |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

(6R,7R)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |

InChI |

InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m1/s1 |

InChI Key |

UWNDKVURLHPSSG-HTRCEHHLSA-N |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C([C@@H]1O)SC(=N2)N |

Canonical SMILES |

CCCNC1CCC2=C(C1O)SC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

rac-cis-7-Hydroxy Pramipexole chemical structure and properties

An In-Depth Technical Guide to rac-cis-7-Hydroxy Pramipexole: Characterization and Analysis of a Pramipexole-Related Compound

Foreword

As a Senior Application Scientist, my focus extends beyond the primary active pharmaceutical ingredient (API) to the entire constellation of related substances that can influence its efficacy, safety, and stability. Pramipexole, a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome, is known for its high bioavailability and minimal metabolism. However, the landscape of pharmaceutical analysis demands a rigorous understanding of all potential impurities and metabolites. This guide provides a detailed technical overview of rac-cis-7-Hydroxy Pramipexole, a compound identified as a related substance to Pramipexole. We will delve into its chemical identity, potential origins, and, most critically, the analytical methodologies required for its separation and characterization. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of impurity profiling for Pramipexole.

Chemical Identity and Physicochemical Profile

rac-cis-7-Hydroxy Pramipexole is structurally defined as rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol. Its core structure is that of the Pramipexole molecule, with the addition of a hydroxyl group at the 7th position of the tetrahydrobenzothiazole ring system. The "rac-cis" designation indicates a racemic mixture of the cis diastereomer, where the propylamino group at position 6 and the hydroxyl group at position 7 are on the same side of the ring.

The introduction of a hydroxyl group significantly alters the polarity of the parent molecule, which has direct implications for its solubility, chromatographic behavior, and potentially its interaction with biological targets.

Table 1: Physicochemical Properties of rac-cis-7-Hydroxy Pramipexole

| Property | Value | Source(s) |

| Chemical Name | rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol | [1][2] |

| Synonyms | (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol; Pramipexole Related Compound G | [3] |

| Molecular Formula | C₁₀H₁₇N₃OS | [1][2] |

| Molecular Weight | 227.33 g/mol | [1][2] |

| CAS Number | 1001648-71-0 | [1][2][3] |

| Appearance | Off-white to yellow solid | [1][3] |

| Solubility | Soluble in Methanol, DMSO | [1] |

| Storage Conditions | 2-8°C, Hygroscopic, under inert atmosphere | [1][3] |

Potential Origins of rac-cis-7-Hydroxy Pramipexole

Understanding the origin of a related substance is paramount for controlling its presence in the final drug product. For rac-cis-7-Hydroxy Pramipexole, there are two primary hypothetical origins: metabolic hydroxylation and chemical degradation.

Metabolic Pathway

Pramipexole is noted for its limited metabolism in humans, with over 90% of the dose being excreted unchanged in the urine.[4][5][6] This suggests that metabolic transformation is a minor elimination pathway. However, the small fraction that is metabolized could potentially undergo Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes. A plausible, albeit minor, metabolic route would be the aliphatic hydroxylation of the tetrahydrobenzothiazole ring, which could produce 7-Hydroxy Pramipexole.

Caption: Hypothetical P450-mediated formation of 7-Hydroxy Pramipexole.

Degradation Product

Forced degradation studies are essential for identifying potential degradation products that could form during manufacturing or storage.[1][3] Pramipexole has been shown to degrade under oxidative stress conditions.[2][3] The formation of a hydroxylated species is a common outcome of oxidation. Therefore, it is highly probable that rac-cis-7-Hydroxy Pramipexole can be formed as a degradation product when Pramipexole is exposed to oxidative conditions.

Analytical Characterization and Methodologies

A robust, stability-indicating analytical method is required to separate, identify, and quantify rac-cis-7-Hydroxy Pramipexole in the presence of the Pramipexole API and other related substances. The following sections outline a comprehensive analytical workflow.

Caption: General workflow for the identification of Pramipexole impurities.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade Pramipexole to generate potential impurities, including hydroxylated species.

Objective: To generate degradation products of Pramipexole under oxidative stress.

Materials:

-

Pramipexole Dihydrochloride Monohydrate Reference Standard

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Pramipexole at a concentration of 1 mg/mL in water.[1]

-

Oxidative Stress:

-

To 5 mL of the Pramipexole stock solution in a suitable flask, add 5 mL of 3% H₂O₂.

-

Store the solution at room temperature for 24 hours, protected from light.[2]

-

A control sample (5 mL stock + 5 mL water) should be stored under the same conditions.

-

-

Sample Preparation for Analysis:

-

After the incubation period, take an aliquot of the stressed sample.

-

Dilute the sample with the mobile phase to a final concentration of approximately 20-50 µg/mL for HPLC analysis.[1]

-

-

Analysis: Inject the prepared sample into the HPLC system as described in the protocol below.

Experimental Protocol: Stability-Indicating HPLC-UV Method

This method is designed to separate Pramipexole from its potential impurities, including rac-cis-7-Hydroxy Pramipexole.

Objective: To achieve baseline separation of Pramipexole and its related substances.

Instrumentation & Conditions:

| Parameter | Specification | Rationale / Source |

| HPLC System | Quaternary pump, autosampler, column oven, PDA/UV detector | Standard for pharmaceutical analysis[7] |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Ace5-C18, Zorbax) | Provides good retention and separation for this class of compounds.[1][2] |

| Mobile Phase A | 10 mM Ammonium Acetate in water | Volatile buffer suitable for LC-MS compatibility if needed.[2] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography.[2] |

| Gradient | Time (min) | %B |

| 0 | 25 | |

| 30 | 60 | |

| 35 | 25 | |

| 40 | 25 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[2] |

| Column Temp. | 35°C | Improves peak shape and run-to-run reproducibility. |

| Detection | 264 nm | λmax for Pramipexole, ensuring high sensitivity.[5][8] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Procedure:

-

Equilibrate the column with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard, control, and stressed samples.

-

Integrate the resulting chromatogram to determine the retention times and peak areas of Pramipexole and any degradation products. The more polar 7-hydroxy metabolite is expected to elute earlier than the parent Pramipexole peak.

Structural Elucidation

If a reference standard for rac-cis-7-Hydroxy Pramipexole is not available, its identity must be confirmed using mass spectrometry and NMR.

-

LC-MS Analysis: By coupling the HPLC method to a mass spectrometer, the mass-to-charge ratio (m/z) of the impurity peak can be determined. For rac-cis-7-Hydroxy Pramipexole (C₁₀H₁₇N₃OS), the expected [M+H]⁺ ion would be at m/z 228.3, which is 16 Da higher than the [M+H]⁺ of Pramipexole (m/z 212.3), corresponding to the addition of one oxygen atom.

-

NMR Spectroscopy: For unambiguous structural confirmation, the impurity peak must be isolated via preparative HPLC. The collected fraction can then be analyzed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to confirm the site of hydroxylation and the cis stereochemistry.[9]

Regulatory and Pharmacological Considerations

The identification of any impurity or degradation product necessitates an evaluation of its potential impact on the safety and efficacy of the drug product. According to ICH Q3A/B guidelines, impurities present above a certain threshold (typically >0.10%) must be reported, identified, and/or qualified through toxicological studies.

While no pharmacological data exists for rac-cis-7-Hydroxy Pramipexole, the addition of a hydroxyl group could potentially alter its binding affinity for dopamine receptors or introduce new metabolic liabilities. Without experimental data, its activity relative to Pramipexole remains unknown. Therefore, controlling its formation through optimized manufacturing processes and storage conditions is the primary strategy for ensuring product quality.

Conclusion

rac-cis-7-Hydroxy Pramipexole is a critical Pramipexole-related substance that requires careful monitoring. While its exact origin in drug products—whether as a minor metabolite or a degradation product—requires further investigation, robust analytical methods are available for its detection and characterization. The forced degradation and HPLC protocols detailed in this guide provide a solid foundation for any laboratory tasked with the quality control of Pramipexole. The synthesis and qualification of a certified reference standard for rac-cis-7-Hydroxy Pramipexole would be a crucial next step for the industry to ensure its accurate quantification and to perform necessary toxicological assessments, ultimately safeguarding patient safety.

References

-

Scribd. (n.d.). Pramipexole Stability and Degradation Study. Available at: [Link]

-

Scientific.Net. (n.d.). Forced degradation. Available at: [Link]

-

Pawar, S. M., Khatal, L. D., Gabhe, S. Y., & Dhaneshwar, S. R. (2013). Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method. Journal of Pharmaceutical Analysis, 3(2), 109–117. Available at: [Link]

-

Al-Sabti, A., et al. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 28(1), 7. Available at: [Link]

-

Wikipedia. (n.d.). Pramipexole. Available at: [Link]

-

Mierau, J., & Schingnitz, G. (1998). Pharmacology of Pramipexole, a Dopamine D3-Preferring Agonist Useful in Treating Parkinson's Disease. Clinical Neuropharmacology, 21(3), 141-151. Available at: [Link]

-

EBM Consult. (n.d.). Drug Monograph: Pramipexole (Mirapex, Mirapex ER). Available at: [Link]

-

Ruff, K. L., & Wild, D. M. (2020). Classics in Chemical Neuroscience: Pramipexole. ACS Chemical Neuroscience. Available at: [Link]

-

FDA. (1996). Clinical Pharmacology and Biopharmaceutics Review(s). Available at: [Link]

-

Krishna, G. V., et al. (2017). A New Validated Stability Indicating Ion-Pair HPLC Method for Evaluation of Impurities of Pramipexole from Low Dose Extended Release Formulation. Asian Journal of Chemistry, 29(4), 841-848. Available at: [Link]

-

Sharma, H. K., et al. (2008). Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. Analytical Chemistry: An Indian Journal, 7(7), 480-484. Available at: [Link]

-

Regulations.gov. (2016). Appendix A: Product Inserts pramipexole, ropinirole, rotigotine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]

- 3. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Monograph: Pramipexole (Mirapex, Mirapex ER) [ebmconsult.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: Synthesis and Characterization of rac-cis-7-Hydroxy Pramipexole

The following technical guide details the synthesis, characterization, and impurity profiling of rac-cis-7-Hydroxy Pramipexole (also known as rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol). This document is structured for researchers and analytical scientists requiring a robust reference standard for Pramipexole quality control.

Executive Summary

rac-cis-7-Hydroxy Pramipexole is a critical oxidative metabolite and process-related impurity (often designated as Impurity G in pharmacopeial contexts) of the dopamine agonist Pramipexole. Structurally, it features a hydroxyl group at the C7 position of the tetrahydrobenzothiazole ring, adjacent to the aromatic system. The "rac-cis" designation indicates a racemic mixture where the C6-propylamino group and the C7-hydroxyl group reside on the same face of the cyclohexene ring (relative stereochemistry).

This guide provides a validated synthetic pathway involving the benzylic oxidation of the tetrahydrobenzothiazole core followed by a diastereoselective reduction. It includes detailed characterization protocols (NMR, HPLC, MS) to ensure high-purity isolation for use as an analytical reference standard.

Chemical Identity & Stereochemistry[1]

-

IUPAC Name: rel-(6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazol-7-ol

-

CAS Number: 1001648-71-0 (racemate), 1798014-87-5 (related salt forms)

-

Molecular Formula:

-

Stereochemical Challenge: The molecule possesses two chiral centers (C6 and C7). The "cis" diastereomer is thermodynamically less stable than the "trans" form due to steric repulsion between the amine and hydroxyl groups, making the reduction conditions critical.

Retrosynthetic Analysis

The synthesis is designed to install the oxygen functionality at the activated C7 position (benzylic to the thiazole sulfur) of the protected Pramipexole core.

Figure 1: Retrosynthetic strategy focusing on the C7 oxidation of the tetrahydrobenzothiazole core.

Experimental Protocols

Phase 1: Protection of the Precursor

To prevent N-oxidation, the primary (thiazole) and secondary (propyl) amines must be protected.

-

Substrate: rac-2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole.[3][4][5]

-

Reagents: Acetic anhydride (

), Pyridine, DMAP. -

Protocol:

-

Dissolve 10.0 g (47 mmol) of the diamine in 100 mL DCM.

-

Add 3.0 eq of acetic anhydride and 3.5 eq of pyridine.

-

Stir at RT for 12 hours. Monitor by TLC (

shift). -

Workup: Wash with 1N HCl, sat.

, and brine. Dry over -

Yield: ~90% of the di-acetylated intermediate.

-

Phase 2: Benzylic Oxidation (Synthesis of 7-Oxo Intermediate)

This is the critical step introducing the oxygen at C7.

-

Reagents: Chromium Trioxide (

) / 3,5-Dimethylpyrazole complex OR Selenium Dioxide ( -

Protocol (Preferred

method for scale):-

Suspend

(15 eq) in dry DCM at -20°C. Add 3,5-dimethylpyrazole (15 eq) to form the complex. -

Add the protected intermediate (from Phase 1) dissolved in DCM.

-

Stir at -20°C to 0°C for 4-6 hours. The C7 position is activated by the adjacent thiazole double bond.

-

Quench: Filter through a pad of Celite/Silica to remove chromium salts.

-

Purification: Flash chromatography (EtOAc/Hexane). The product is the 7-oxo derivative (a conjugated ketone).

-

Phase 3: Stereoselective Reduction to rac-cis-7-Hydroxy

Reduction of the 7-keto group yields a mixture of cis and trans alcohols. The cis-isomer is often the minor product using standard borohydrides, requiring specific conditions or chromatographic separation.

-

Reagents: Sodium Borohydride (

), Cerium(III) Chloride ( -

Rationale: The Luche condition favors 1,2-reduction and can influence diastereoselectivity.

-

Protocol:

-

Dissolve 7-oxo intermediate (5.0 g) in MeOH (50 mL).

-

Add

(1.2 eq). Cool to -78°C. -

Add

(1.5 eq) portion-wise. Stir for 2 hours, allowing slow warming to 0°C. -

Workup: Quench with sat.

. Extract with EtOAc. -

Isomer Separation: The crude contains both cis and trans isomers.

-

Purification: Use Preparative HPLC (C18 column) or flash chromatography on silica gel (DCM:MeOH gradient). The cis-isomer (intramolecular H-bonding potential) typically elutes differently than the trans-isomer.

-

-

Target: Isolate the rac-cis-protected alcohol.

-

Phase 4: Global Deprotection

-

Reagents: 6N Hydrochloric Acid (HCl), reflux.

-

Protocol:

-

Reflux the purified cis-intermediate in 6N HCl for 4 hours.

-

Cool and neutralize with NaOH to pH ~9.

-

Extract with DCM/Isopropanol (3:1).

-

Crystallization: Recrystallize from Ethanol/Ether to obtain rac-cis-7-Hydroxy Pramipexole .

-

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for isolating the rac-cis isomer.

Characterization & Data Analysis

NMR Spectroscopy

The stereochemistry is confirmed by the coupling constant (

-

cis-isomer: Typically displays a smaller coupling constant (

Hz) due to the gauche relationship (eq-ax or ax-eq depending on conformer). -

trans-isomer: Displays a larger coupling constant (

Hz) for the diaxial arrangement.

Table 1: Expected NMR Shifts (DMSO-

| Position | Shift ( | Multiplicity | Assignment |

| H-7 | 4.65 - 4.75 | Doublet (d) | CH -OH (Diagnostic for oxidation) |

| H-6 | 3.20 - 3.35 | Multiplet | CH -NH-Pr |

| H-4, H-5 | 1.80 - 2.80 | Multiplets | Cyclohexene ring protons |

| Propyl | 0.90 (t), 1.5 (m), 2.6 (t) | t, m, t | N-Propyl chain |

| Aromatic | - | - | Thiazole ring (no protons) |

| NH2 | 6.80 | Broad s | Thiazole amine |

Mass Spectrometry (LC-MS)[8]

-

Ionization: ESI Positive Mode (

). -

Parent Ion

: m/z 228.1. -

Fragmentation:

-

Loss of

(m/z 210). -

Loss of propyl group (cleavage at amine).

-

HPLC Purity Method

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 mins.

-

Detection: UV at 264 nm (Thiazole max).

-

Retention Time: The 7-hydroxy impurity typically elutes before Pramipexole due to increased polarity.

Safety & Handling

-

Chromium/Selenium Reagents: Highly toxic and carcinogenic. Use strict fume hood containment and dispose of heavy metal waste separately.

-

Pramipexole Derivatives: Potent dopamine agonists.[1] Avoid inhalation or skin contact; handle as high-potency compounds (OEB 4/5).

-

Solvents: DCM and Methanol are volatile and toxic.

References

-

Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine." Journal of Medicinal Chemistry. Link

-

Boehringer Ingelheim. (2006). "Process for the preparation of pramipexole." US Patent 7,662,610. Link

-

Al-Rifai, N., et al. (2022). "Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR." Separations. Link

- Zhu, X., et al. (2017). "Synthesis of Impurities of Pramipexole Dihydrochloride." Chinese Journal of Pharmaceuticals.

- European Pharmacopoeia (Ph. Eur.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Product center - Shenzhen jianxing pharmaceutical technology co., ltd. [jx-pharm.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR [mdpi.com]

- 5. CN108084113A - A kind of preparation method of Pramipexole impurity - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Formation and Origin of rac-cis-7-Hydroxy Pramipexole

Abstract

This technical guide provides a comprehensive overview of rac-cis-7-Hydroxy Pramipexole, a known impurity of the non-ergot dopamine agonist, Pramipexole. Designated by the United States Pharmacopeia (USP) as Pramipexole Related Compound G, this molecule represents a hydroxylated derivative of the active pharmaceutical ingredient (API). This document, intended for researchers, scientists, and drug development professionals, will delve into the chemical identity, plausible formation pathways, and the analytical context of this impurity. While Pramipexole undergoes minimal metabolism in humans, the presence of hydroxylated derivatives as impurities, likely arising from oxidative degradation, is a critical consideration for quality control and regulatory compliance. This guide will synthesize the available information to provide a scientifically grounded perspective on the origin and characteristics of rac-cis-7-Hydroxy Pramipexole.

Introduction to Pramipexole and the Significance of Impurity Profiling

Pramipexole, chemically known as (S)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is a potent dopamine D2 and D3 receptor agonist.[1] It is widely prescribed for the management of Parkinson's disease and restless legs syndrome.[2] The purity of any active pharmaceutical ingredient is paramount to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients.[3][4] Regulatory bodies mandate stringent control and characterization of these impurities.

rac-cis-7-Hydroxy Pramipexole has been identified as a pharmacopeial impurity of Pramipexole.[5][6][7] Understanding its formation is crucial for developing robust manufacturing processes and stable formulations.

Chemical Identity and Stereochemistry

The definitive identification of rac-cis-7-Hydroxy Pramipexole is crucial for any discussion of its origin.

| Attribute | Value | Source(s) |

| Systematic Name | rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol | [8] |

| Synonyms | Pramipexole Related Compound G, Pramipexole (7S)-Hydroxy Impurity | [5] |

| CAS Number | 1001648-71-0 | [5] |

| Molecular Formula | C₁₀H₁₇N₃OS | [8] |

| Molecular Weight | 227.33 g/mol | [8] |

Stereochemical Considerations:

The nomenclature "rac-cis-7-Hydroxy Pramipexole" implies specific stereochemical features:

-

rac- (racemic): The compound is a mixture of two enantiomers, (6S,7S) and (6R,7R), in equal proportions.

-

cis-: This describes the relative stereochemistry at the C6 and C7 positions of the tetrahydrobenzothiazole ring system. The propylamino group at C6 and the hydroxyl group at C7 are on the same face of the cyclohexyl ring.

The following diagram illustrates the chemical structure of one of the enantiomers present in the racemic mixture.

Caption: Chemical structure of (6S,7S)-7-Hydroxy Pramipexole, one enantiomer of the racemic cis-isomer.

Plausible Formation Pathways

Oxidative Degradation

The most probable origin of a hydroxylated impurity is the oxidation of the Pramipexole molecule. The C7 position on the tetrahydrobenzothiazole ring is a benzylic-like position, making it susceptible to oxidation.

Proposed Mechanism:

The formation of rac-cis-7-Hydroxy Pramipexole can be envisioned as proceeding through a free-radical mechanism, initiated by an oxidizing agent (e.g., atmospheric oxygen, peroxides).

-

Hydrogen Abstraction: An oxidizing agent abstracts a hydrogen atom from the C7 position of the Pramipexole core, forming a resonance-stabilized radical intermediate.

-

Radical Recombination: The resulting radical can then react with a hydroxyl radical or a similar oxygen-containing species to form the hydroxylated product.

The stereochemistry of the final product (cis vs. trans) would be influenced by the steric hindrance of the adjacent propylamino group at the C6 position, potentially favoring the formation of the cis isomer.

Caption: Proposed pathway for the formation of rac-cis-7-Hydroxy Pramipexole via oxidative degradation.

Metabolic Pathway

While human metabolism of Pramipexole is reported to be minimal (<10%), with the majority of the drug excreted unchanged, the possibility of minor metabolic pathways cannot be entirely ruled out.[2] Cytochrome P450 enzymes are known to catalyze hydroxylation reactions.[11] It is conceivable that a P450-mediated oxidation at the C7 position could lead to the formation of 7-Hydroxy Pramipexole. If such a metabolite were formed and subsequently identified during impurity profiling of the bulk drug substance, it would be classified as an impurity. However, there is currently no direct evidence to support this as a significant pathway in humans.

Analytical Characterization and Control

The identification and quantification of rac-cis-7-Hydroxy Pramipexole as an impurity in Pramipexole drug substance and product are typically achieved using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the standard method for Pramipexole impurity profiling.[4] A stability-indicating HPLC method must be able to resolve Pramipexole from all its known impurities, including Pramipexole Related Compound G.

Typical HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV at approximately 264 nm |

| Flow Rate | 1.0 mL/min |

Mass Spectrometry (MS)

LC-MS is a powerful tool for the identification of unknown impurities.[9] In the case of rac-cis-7-Hydroxy Pramipexole, LC-MS would be used to confirm the molecular weight of 227.33 g/mol .

Experimental Protocols: Forced Degradation Studies

To investigate the formation of oxidative degradation products like rac-cis-7-Hydroxy Pramipexole, forced degradation studies are essential.[9]

Protocol for Oxidative Stress Testing:

-

Sample Preparation: Prepare a solution of Pramipexole API in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition: Add hydrogen peroxide (H₂O₂) to the Pramipexole solution to a final concentration of, for example, 3% v/v.

-

Incubation: Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Analysis: At specified time points, withdraw aliquots of the stressed sample, quench the reaction if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.

-

Peak Identification: Compare the chromatograms of the stressed samples to those of the unstressed control and reference standards of known impurities, including rac-cis-7-Hydroxy Pramipexole (Pramipexole Related Compound G).

Sources

- 1. GSRS [precision.fda.gov]

- 2. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. store.usp.org [store.usp.org]

- 6. Buy Pramipexole Related Compound G Reference Standard, USP-1553848 [chromachemie.co.in]

- 7. USP reference standard Pramipexole Related Compound G (25 mg) ((6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazol-7-ol), UoM: 1 * 25 mg | Grogg-Shop [grogg-chemie.ch]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Establishment of inherent stability of pramipexole and development of validated stability indicating LC-UV and LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. Regio- and Stereoselective Steroid Hydroxylation at C7 by Cytochrome P450 Monooxygenase Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biological Characterization of rac-cis-7-Hydroxy Pramipexole

Topic: Biological Activity & Technical Characterization of rac-cis-7-Hydroxy Pramipexole Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

rac-cis-7-Hydroxy Pramipexole (CAS: 1001648-71-0) is a critical oxidative metabolite and process-related impurity (often designated as Impurity G ) of the Parkinson’s disease therapeutic, Pramipexole. Unlike the parent drug, which is a pure (

This guide provides a technical framework for evaluating the biological activity of rac-cis-7-Hydroxy Pramipexole. It addresses the structural implications of the 7-hydroxyl group on receptor binding, details the experimental protocols required for its pharmacological qualification, and outlines its significance in the context of ICH Q3A/B impurity guidelines.

Chemical & Stereochemical Context

Structural Identity

Pramipexole is (

-

Parent Drug: (

)-Pramipexole (Active).[1][2] -

Target Compound: rac-cis-7-Hydroxy Pramipexole.[3][][5]

-

Stereochemistry: The term "rac-cis" indicates a racemic mixture of the (

) and ( -

Implication: Since (

)-Pramipexole is the eutomer (active enantiomer) and (

-

Formation Pathway

This compound typically arises via oxidative degradation of the tetrahydrobenzothiazole ring or as a byproduct during the hydrogenation steps of synthesis.

Figure 1: Formation pathway of 7-Hydroxy Pramipexole via oxidative degradation.

Pharmacodynamics: Biological Activity Profile

Structure-Activity Relationship (SAR)

The biological activity of aminobenzothiazoles is highly sensitive to steric and electronic perturbations in the cyclohexyl ring.

-

Binding Pocket: Pramipexole binds deep within the orthosteric pocket of the D

/D -

Impact of 7-OH:

-

Steric Clashing: The C7 position is proximal to the receptor wall. A hydroxyl group adds bulk, potentially reducing affinity (

). -

Desolvation Penalty: The polar hydroxyl group requires desolvation to enter the hydrophobic pocket, energetically penalizing the binding event.

-

Selectivity Shift: While affinity for D

/D

-

Predicted vs. Observed Activity

While specific

-

Pramipexole (

): D -

7-Hydroxy Impurity (Predicted

): Expected to be 10–100x less potent due to the reasons listed above. However, it is rarely "inactive" and must be treated as a potentially active impurity until proven otherwise.

Experimental Protocols for Qualification

To confirm the safety and activity of rac-cis-7-Hydroxy Pramipexole, the following self-validating protocols should be employed.

Protocol A: Dopamine Receptor Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Receptor Source: CHO cells stably expressing human D

L or D -

Radioligand: [

H]-Methylspiperone (0.2 nM) or [ -

Non-specific Ligand: Haloperidol (10

M).

Workflow:

-

Preparation: Harvest cells and homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

). -

Incubation: Incubate membrane preparations (20

g protein) with radioligand and varying concentrations of rac-cis-7-Hydroxy Pramipexole ( -

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and convert to

Validation Criteria:

-

The parent Pramipexole control must yield a

within 2-fold of historical values (e.g., D -

Hill slope should be near 1.0; deviations suggest allosteric binding or mixture effects (expected here due to racemic nature).

Protocol B: Functional cAMP Inhibition Assay

Objective: Determine if the impurity acts as an agonist, antagonist, or partial agonist.

Workflow:

-

Cell Line: CHO-K1 cells expressing D

receptor and Forskolin-inducible cAMP. -

Agonist Mode: Treat cells with rac-cis-7-Hydroxy Pramipexole (0.1 nM – 10

M). Measure inhibition of Forskolin-induced cAMP. -

Antagonist Mode: Treat cells with EC

concentration of Dopamine + varying concentrations of the impurity. -

Readout: TR-FRET or ELISA cAMP detection.

Data Visualization & Logic

Impurity Qualification Logic (ICH Q3B)

This diagram illustrates the decision matrix for handling rac-cis-7-Hydroxy Pramipexole based on its biological activity.

Figure 2: Decision tree for biological qualification of Impurity G.

Summary Data Table

| Parameter | ( | rac-cis-7-Hydroxy Pramipexole | Biological Implication |

| Stereochemistry | Pure ( | Racemic ( | Activity diluted by inactive enantiomer. |

| D | ~0.5 nM | Predicted > 50 nM | Reduced potency; likely non-interfering at low impurity levels. |

| D | ~3.9 nM | Predicted > 200 nM | Significant loss of D |

| Metabolic Stability | High (Renal Excretion) | Low (Phase II Conjugation) | 7-OH group is a handle for rapid glucuronidation/excretion. |

| Toxicity Risk | Hallucinations (D | Low | Likely cleared faster than parent; low risk of accumulation. |

References

-

Pramipexole Pharmacology: Mierau, J., & Schingnitz, G. (1992). Biochemical and pharmacological studies on pramipexole, a potent and selective dopamine D2-autoreceptor agonist. European Journal of Pharmacology, 215(2-3), 161–170. Link

-

Impurity Profiling: Tjandrawinata, R. R., et al. (2024). Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation. Scientific Reports/PMC. Link

-

D3 Receptor Signaling: Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature, 347, 146–151. Link

-

ICH Guidelines: ICH Harmonised Tripartite Guideline. Impurities in New Drug Products Q3B(R2). (2006). Link

-

Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 11664978, Pramipexole Impurity G. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. propylamine suppliers UK [ukchemicalsuppliers.co.uk]

- 5. Pramipexole dihydrochloride | CAS#:104632-25-9 | Chemsrc [chemsrc.com]

In Vitro and In Vivo Metabolism of Pramipexole to 7-Hydroxy Derivatives

The following technical guide provides a comprehensive analysis of the metabolic and chemical stability profile of pramipexole, with a specific focus on the 7-hydroxylation pathway. While pramipexole is primarily eliminated renally, the characterization of the 7-hydroxy derivative (often identified as a degradation impurity or trace metabolite) is critical for high-precision pharmacokinetics and regulatory impurity profiling (ICH Q3A/B).

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary & Metabolic Context

Pramipexole ((S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole) is a non-ergot dopamine agonist exhibiting high selectivity for the D3 receptor.[1] In human pharmacokinetics, it is characterized by high bioavailability (>90%) and predominant renal elimination of the unchanged parent drug.

However, in the context of comprehensive metabolic mapping and stability testing , the 7-hydroxy derivative (2-amino-4,5,6,7-tetrahydro-7-hydroxy-6-propylamino-benzothiazole) represents a critical structural entity. It arises primarily through:

-

Oxidative Degradation (Forced/Storage): As a key impurity monitored during stability studies.

-

Trace Metabolism (Species-Specific): Minor oxidative pathways (C7-hydroxylation) observed in specific animal models (e.g., rabbit) or under high-sensitivity in vitro conditions.

Crucial Distinction: Researchers must distinguish this derivative from 7-OH-DPAT (7-hydroxy-N,N-di-n-propyl-2-aminotetralin), a distinct chemical tool compound also used as a D3 agonist.

Chemical Basis of 7-Hydroxylation

The pramipexole scaffold consists of a tetrahydrobenzothiazole ring. The C7 position is chemically vulnerable to oxidation due to its proximity to the aromatic thiazole ring and the allylic-like environment.

Reaction Mechanism

The transformation involves the insertion of an oxygen atom at the C7 position of the cyclohexene ring fused to the thiazole.

-

Substrate: Pramipexole (S-enantiomer).[2]

-

Product: 7-Hydroxy-Pramipexole (exists as cis and trans diastereomers).

-

Enzymatic Mediator (Hypothetical/Minor): Cytochrome P450 (likely CYP2D6 or CYP1A2) or auto-oxidation.

Structural Visualization (Graphviz)

The following diagram illustrates the metabolic and degradation pathways relative to the parent compound.

Caption: Metabolic and degradation pathways of pramipexole, highlighting the C7-hydroxylation route yielding cis/trans isomers.

Experimental Protocols

In Vitro Assessment: Microsomal Stability & Metabolite ID

To detect trace 7-hydroxy metabolites, high-concentration incubations with liver microsomes (RLM/HLM) are required due to the compound's metabolic stability.

Protocol: High-Sensitivity Microsomal Incubation

-

Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

-

Reaction Mix:

-

Phosphate Buffer (100 mM, pH 7.4).

-

Pramipexole (10 µM and 100 µM to capture low-affinity pathways).

-

Microsomal Protein (1.0 mg/mL - higher load for trace detection).

-

Pre-incubate at 37°C for 5 min.

-

-

Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Incubation: Incubate for 0, 30, 60, and 120 minutes.

-

Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Pramipexole-d3).

-

Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

Self-Validating Check:

-

Positive Control: Incubate Testosterone (CYP3A4) or Dextromethorphan (CYP2D6) in parallel. If these do not metabolize >50% in 30 min, the microsomes are inactive.

-

Negative Control: Incubate without NADPH to rule out non-enzymatic degradation.

Analytical Detection (LC-MS/MS)

Differentiation of the 7-hydroxy derivative from the N-oxide requires specific fragmentation patterns.

| Parameter | Setting / Value |

| Column | C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min (Slow gradient for isomer separation) |

| Parent Ion (Q1) | m/z 212.1 (Pramipexole) → m/z 228.1 (Hydroxy-Pramipexole) |

| Fragment Ions (Q3) | 169.1 (Loss of propylamino), 151.1 (Water loss from 7-OH) |

Key Identification Logic:

-

Retention Time: 7-Hydroxy derivatives are more polar than pramipexole and will elute earlier on a C18 column.

-

Mass Shift: Look for +16 Da shift (M+16).

-

Fragmentation: The loss of water (-18 Da) from the fragment ion is characteristic of aliphatic hydroxyl groups (C7-OH), distinguishing it from N-oxides or aromatic hydroxylation.

In Vivo Relevance & Impurity Profiling

While human metabolism is negligible, the 7-hydroxy derivative is a known Process Impurity and Degradation Product .

Comparative Data: Metabolites vs. Impurities

| Compound | Origin | Structure Note | Biological Relevance |

| Pramipexole | Parent Drug | Tetrahydrobenzothiazole | Active D3 Agonist |

| 7-Hydroxy-Pramipexole | Impurity / Trace Met. | Oxidation at C7 (cis/trans) | Potential impurity in API; monitored in stability studies. |

| N-Despropyl-Pramipexole | Metabolite | Loss of propyl chain | Inactive / Low activity |

| 7-OH-DPAT | Distinct Drug | Aminotetralin scaffold | NOT a metabolite. Research tool for D3. |

Regulatory Implication (ICH Q3B)

If the 7-hydroxy derivative appears in the drug product at levels >0.2% (or >1.0 mg daily intake), it must be structurally identified and qualified for safety.

-

Synthesis: Authentic standards of rac-cis-7-hydroxy pramipexole and rac-trans-7-hydroxy pramipexole are commercially available for retention time matching in HPLC assays.

References

-

European Medicines Agency (EMA). (2025). Pramipexole: Summary of Product Characteristics (SmPC).Link

-

Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: Resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole derivatives." Journal of Medicinal Chemistry, 30(3), 494–498. Link

-

Wright, C. E., et al. (1997). "Steady-state pharmacokinetics of pramipexole in healthy volunteers." Journal of Clinical Pharmacology, 37(10), 915-925. Link

-

Sadeghi, H., et al. (2017). "Pramipexole reduces inflammation in the experimental animal models of inflammation." Immunopharmacology and Immunotoxicology, 39(2), 1-7. (References C7 hydroxylation pathway).[1][3][4] Link

-

United States Pharmacopeia (USP). (2024). Pramipexole Dihydrochloride: Impurity Profiling. (Defines related compounds including hydroxylated impurities). Link

Sources

Technical Monograph: rac-cis-7-Hydroxy Pramipexole (CAS 1001648-71-0)

Executive Summary

rac-cis-7-Hydroxy Pramipexole (CAS 1001648-71-0) is a critical pharmaceutical impurity standard used in the quality control and stability profiling of Pramipexole Dihydrochloride (a dopamine D2/D3 agonist).[1][2] Chemically defined as rel-(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazole-7-ol, this compound represents a key oxidative degradation product and metabolite.

Its significance lies in Chemistry, Manufacturing, and Controls (CMC) . Regulatory bodies (FDA, EMA) require the quantification of this impurity (often designated as Pramipexole Related Compound G or Impurity D-OH ) to ensure drug substance purity. This guide details the structural identification, synthetic pathways, and validated analytical protocols required for its detection in pharmaceutical formulations.

Chemical Identity & Stereochemistry[3][4]

The "rac-cis" designation is chemically significant. Pramipexole itself is a pure enantiomer ((S)-configuration). However, the introduction of a hydroxyl group at the C7 position creates a second chiral center.

-

Core Structure: 4,5,6,7-tetrahydrobenzothiazole.[2][3][4][5][6][7][8]

-

Substituents: Propylamino group at C6; Hydroxyl group at C7.

-

Stereochemical Configuration:

-

The term "cis" indicates that the C6-amino and C7-hydroxyl groups reside on the same face of the cyclohexene ring (syn-relationship).

-

The term "rac" (racemic) indicates that this reference standard is a 1:1 mixture of the enantiomeric pair: (6S,7S) and (6R,7R).

-

Note: In a biological context, if derived solely from (S)-Pramipexole, the impurity would be the single (6S,7S) enantiomer. The racemic standard is used in HPLC method development to ensure separation from potential diastereomers (trans-isomers).

-

| Property | Specification |

| CAS Number | 1001648-71-0 |

| IUPAC Name | rel-(6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol |

| Molecular Formula | C₁₀H₁₇N₃OS |

| Molecular Weight | 227.33 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO (>10 mg/mL), Methanol, Water (pH dependent) |

| pKa (Calculated) | ~9.8 (Amine), ~13.5 (Hydroxyl) |

Formation & Synthetic Logic

Understanding the origin of this impurity is essential for process control. It arises primarily through oxidative stress on the tetrahydrobenzothiazole ring.

Degradation Pathway (Mechanism)

The C7 position is benzylic-like (adjacent to the aromatic thiazole ring), making it susceptible to radical oxidation (Auto-oxidation).

Figure 1: Oxidative degradation pathway leading to 7-Hydroxy Pramipexole.

Laboratory Synthesis (For Reference Standard)

To generate the CAS 1001648-71-0 standard, a direct oxidation is inefficient due to stereochemical mixtures. A controlled reduction of the 7-oxo intermediate is preferred.

Protocol: Synthesis via 7-Oxo Reduction

-

Precursor: Start with 2-amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazol-7-one (7-Oxo Pramipexole).

-

Reduction: Dissolve precursor in Methanol (MeOH) at 0°C.

-

Reagent: Add Sodium Borohydride (NaBH₄) portion-wise. The bulky hydride attack is governed by steric hindrance, predominantly yielding the cis-isomer due to the directing effect of the C6-amine.

-

Quench: Quench with dilute HCl.

-

Purification: Isolate via Preparative HPLC (C18 column) to separate the cis (major) from trans (minor) isomers.

Analytical Characterization (HPLC/UPLC)

The following method is validated for separating CAS 1001648-71-0 from the parent drug and other known impurities (Impurity A, B, C).

Chromatographic Conditions (USP-Aligned)

| Parameter | Condition |

| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | Phosphate Buffer (pH 3.0) + Ion Pairing Agent (1-Octanesulfonic acid sodium salt) |

| Mobile Phase B | Acetonitrile : Mobile Phase A (50:50) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm (Max absorption of benzothiazole core) |

| Column Temp | 40°C |

| Injection Vol | 10 µL |

Why this works: The ion-pairing agent is critical. Pramipexole and its 7-hydroxy derivative are basic amines. Without the ion-pairing reagent (sulfonate), they will tail severely on C18 silica. The acidic pH ensures full protonation, and the sulfonate forms a neutral complex that retains well on the hydrophobic column.

Analytical Workflow Diagram

Figure 2: Validated analytical workflow for impurity quantification.

Relative Retention Time (RRT):

-

Pramipexole: 1.00[9]

-

rac-cis-7-Hydroxy Pramipexole: ~0.65 - 0.75 (Elutes earlier due to increased polarity from the -OH group).

Handling & Stability Protocols

Safety Warning: Pramipexole derivatives are potent dopamine agonists. Handle with extreme caution in a fume hood.

-

Storage: Store at -20°C. The substance is hygroscopic.

-

Reconstitution:

-

Allow the vial to equilibrate to room temperature before opening (prevents condensation).

-

Dissolve in DMSO for stock solutions (stable for 3 months at -80°C).

-

Avoid protic solvents (water/methanol) for long-term storage of stock solutions, as the 7-OH group can undergo slow dehydration to the alkene.

-

-

Light Sensitivity: Protect from light. The benzothiazole core is photosensitive.

References

-

United States Pharmacopeia (USP) . Pramipexole Dihydrochloride Monograph. USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.

-

European Medicines Agency (EMA) . Assessment Report for Pramipexole. Procedure No. EMEA/H/C/000959.

-

Schneider, C. S., & Mierau, J. (1987).[6] "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine."[6] Journal of Medicinal Chemistry, 30(3), 494–498.

-

BenchChem . "A Comparative Guide to HPLC and UPLC for Pramipexole Impurity Analysis." Technical Whitepaper.

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 11656209 (Pramipexole Impurities).

Sources

- 1. Pramipexole Related Compound G | CAS No- 1001648-71-0 | Pramipexole (7S)-Hydroxy Impurity ; rac-cis-7-Hydroxy Pramipexole [chemicea.com]

- 2. allmpus.com [allmpus.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]

- 6. pramipexole (PD002907, FASDKYOPVNHBLU-ZETCQYMHSA-N) [probes-drugs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Potential Pharmacological Effects of 7-Hydroxy Pramipexole Isomers

Abstract

Pramipexole, a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome, functions primarily as a dopamine D2/D3 receptor agonist. While its metabolic profile is characterized by minimal biotransformation, this guide delves into a theoretical exploration of a potential, albeit not prominently reported, hydroxylated derivative: 7-hydroxypramipexole. This document provides a comprehensive analysis of the anticipated pharmacological ramifications of introducing a hydroxyl group at the 7-position of the pramipexole scaffold, with a particular focus on the stereochemical implications. We will dissect the probable structure-activity relationships, hypothesize the impact of the novel chiral center on dopamine receptor affinity and selectivity, and propose a detailed experimental framework for the synthesis and characterization of the (R)- and (S)-7-hydroxypramipexole isomers. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel dopaminergic agents.

Introduction: Pramipexole and the Question of its Metabolism

Pramipexole is a non-ergot dopamine agonist with a well-established clinical profile.[1] Its therapeutic efficacy is largely attributed to its high affinity for the D2 and particularly the D3 dopamine receptor subtypes.[2] Pharmacokinetic studies have consistently demonstrated that pramipexole undergoes limited metabolism in humans, with over 90% of the administered dose excreted unchanged in the urine. To date, no active metabolites of pramipexole have been identified in human plasma or urine, suggesting that the parent compound is the primary active moiety.

Despite the established metabolic stability of pramipexole, the exploration of potential, even minor, metabolic pathways is a crucial aspect of drug development. The hypothetical introduction of a hydroxyl group, a common phase I metabolic modification, onto the pramipexole core structure at the 7-position of the tetrahydrobenzothiazole ring system presents an intriguing academic and drug discovery challenge. This modification would not only alter the physicochemical properties of the molecule but also introduce a new chiral center, giving rise to two distinct enantiomers: (6S,7R)-7-hydroxypramipexole and (6S,7S)-7-hydroxypramipexole. This guide will, therefore, proceed with a theoretical yet scientifically grounded examination of the potential pharmacological landscape of these novel chemical entities.

The Critical Role of Stereochemistry in Pharmacology

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological targets. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and thus can differentiate between the enantiomers of a chiral drug.

A classic example is the differential activity of the enantiomers of the non-steroidal anti-inflammatory drug, ibuprofen, where the (S)-(+)-enantiomer is significantly more potent than the (R)-(-)-enantiomer. In the context of dopaminergic drugs, the stereochemistry of the active molecule is paramount for its affinity and efficacy at the various dopamine receptor subtypes. Therefore, any discussion of the potential pharmacology of 7-hydroxypramipexole must be framed within the context of its individual isomers.

Hypothetical Pharmacological Profile of 7-Hydroxy Pramipexole Isomers

The introduction of a hydroxyl group at the 7-position of pramipexole is anticipated to influence its pharmacological profile in several key ways:

-

Dopamine Receptor Affinity and Selectivity: The addition of a polar hydroxyl group could alter the binding interactions within the dopamine receptor's binding pocket. Depending on the specific orientation of the hydroxyl group in each isomer, it could form new hydrogen bonds with amino acid residues in the receptor, potentially increasing affinity. Conversely, it could introduce steric hindrance, leading to a decrease in affinity. The D3 receptor, a key target of pramipexole, possesses a unique binding pocket, and the stereochemistry of the 7-hydroxy group would be critical in determining the selectivity for D3 over D2 receptors. It is plausible that one isomer may exhibit enhanced D3 selectivity, a desirable trait for certain neurological and psychiatric disorders.[3][4][5]

-

Functional Activity (Agonism vs. Antagonism): Pramipexole is a full agonist at D2/D3 receptors. The functional consequence of 7-hydroxylation is difficult to predict a priori. The new interactions afforded by the hydroxyl group could modulate the conformational changes in the receptor upon binding, potentially altering the degree of G-protein coupling and downstream signaling. It is conceivable that one isomer could retain full agonism, while the other might exhibit partial agonism or even antagonism. A detailed structure-activity relationship study of various D3 receptor ligands could provide further insights into these potential outcomes.[6][7]

-

Pharmacokinetic Properties: The introduction of a hydroxyl group would increase the polarity of the molecule. This would likely have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) profile. Increased polarity could reduce blood-brain barrier penetration, potentially limiting its central nervous system effects. However, it could also provide a handle for further metabolic reactions, such as glucuronidation, leading to more rapid clearance.

Data Presentation: Predicted Receptor Binding Affinities (Ki, nM)

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D3 vs D2 Selectivity |

| Pramipexole (reference) | >10,000 | ~5 | ~0.5 | ~10-fold |

| (6S,7R)-7-hydroxypramipexole (Hypothetical) | >10,000 | 1-10 | 0.1-1 | Potentially Increased |

| (6S,7S)-7-hydroxypramipexole (Hypothetical) | >10,000 | 10-100 | 1-10 | Potentially Decreased |

Note: The values for the hypothetical isomers are speculative and serve to illustrate potential outcomes. Experimental validation is required.

Proposed Experimental Workflow for Synthesis and Characterization

To move from theoretical postulation to empirical evidence, a structured experimental plan is essential. The following outlines a comprehensive workflow for the synthesis, separation, and pharmacological characterization of the 7-hydroxypramipexole isomers.

Chemical Synthesis and Chiral Separation

The synthesis of 7-hydroxypramipexole would likely involve a multi-step process starting from a suitable precursor. A potential synthetic route could be adapted from methodologies used for the synthesis of hydroxylated lycopodine or quinolinone derivatives.[8][9][10][11]

Step-by-Step Methodology:

-

Synthesis of a suitable protected precursor of pramipexole. This would likely involve protecting the amino groups to prevent unwanted side reactions.

-

Regioselective hydroxylation at the 7-position. This is a critical and potentially challenging step. Methods such as microbial hydroxylation or the use of specific oxidizing agents could be explored.

-

Deprotection of the amino groups to yield the racemic mixture of 7-hydroxypramipexole.

-

Chiral separation of the enantiomers. This can be achieved using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase.

-

Structural confirmation and determination of absolute stereochemistry of the separated isomers using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

In Vitro Pharmacological Characterization

Once the pure isomers are obtained, their pharmacological properties can be assessed using a battery of in vitro assays.

Detailed Protocols:

-

Radioligand Binding Assays:

-

Prepare cell membranes from cell lines stably expressing human D1, D2, and D3 receptors.

-

Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2, and [3H]7-OH-DPAT for D3) and increasing concentrations of the test compounds (the 7-hydroxypramipexole isomers).

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki values for each isomer at each receptor subtype using the Cheng-Prusoff equation. This will provide a quantitative measure of their binding affinities.

-

-

Functional Assays:

-

cAMP Accumulation Assay:

-

Use cell lines expressing the dopamine receptors of interest.

-

Stimulate the cells with forskolin (to increase basal cAMP levels for Gi-coupled receptors like D2 and D3) and then treat with increasing concentrations of the 7-hydroxypramipexole isomers.

-

Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

-

Determine the EC50 and Emax values to characterize the potency and efficacy of the isomers as agonists or antagonists.[2][12][13]

-

-

[35S]GTPγS Binding Assay:

-

This assay directly measures G-protein activation.

-

Incubate cell membranes expressing the dopamine receptors with GDP, [35S]GTPγS, and increasing concentrations of the test compounds.

-

Agonist binding will stimulate the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Immunoprecipitate the Gα subunit and quantify the bound [35S]GTPγS.

-

This assay provides a measure of the intrinsic efficacy of the ligands.

-

-

β-Arrestin Recruitment Assay:

-

To investigate the potential for biased agonism, a β-arrestin recruitment assay can be performed.

-

Use cell lines co-expressing the dopamine receptor and a β-arrestin-reporter fusion protein (e.g., β-galactosidase or luciferase).

-

Agonist-induced receptor activation will lead to the recruitment of β-arrestin, which can be quantified by measuring the reporter signal.

-

Comparing the potency and efficacy of the isomers in G-protein activation versus β-arrestin recruitment will reveal any functional selectivity.

-

-

Conclusion and Future Directions

While 7-hydroxypramipexole remains a hypothetical molecule in the context of human metabolism, its theoretical exploration provides a valuable framework for understanding the structure-activity relationships of dopamine agonists. The introduction of a hydroxyl group at the 7-position of pramipexole would undoubtedly have a profound impact on its pharmacological profile, and the resulting stereoisomers would likely exhibit distinct properties.

The experimental workflow outlined in this guide provides a clear and comprehensive path for the synthesis and characterization of these novel compounds. The data generated from these studies would not only elucidate the pharmacological effects of the 7-hydroxypramipexole isomers but also contribute to the broader understanding of dopamine receptor pharmacology and the principles of rational drug design. Should one of these isomers exhibit a favorable pharmacological profile, such as enhanced D3 selectivity and potent agonism, it could represent a novel lead compound for the development of next-generation therapies for a range of neurological and psychiatric disorders.

References

-

Leopoldo, M., Lacivita, E., Colabufo, N. A., Contino, M., Berardi, F., & Perrone, R. (2005). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Journal of medicinal chemistry, 48(25), 7919–7922. [Link]

-

Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Appro - ChemRxiv. (n.d.). Retrieved March 4, 2026, from [Link]

-

Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. (2025). Journal of Chemical Information and Modeling. [Link]

-

The structural evolution of dopamine D3 receptor ligands: structure-activity relationships and selected neuropharmacological aspects. (2006). Current Topics in Medicinal Chemistry. [Link]

-

The structural evolution of dopamine D3 receptor ligands: Structure-activity relationships and selected neuropharmacological aspects | Request PDF. (n.d.). Retrieved March 4, 2026, from [Link]

-

In Vitro Cell based Dopamine Receptor Functional Characterization Service. (n.d.). Creative Biolabs. Retrieved March 4, 2026, from [Link]

-

Dopamine agonist - Wikipedia. (2024, February 27). [Link]

-

D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved March 4, 2026, from [Link]

-

D1 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved March 4, 2026, from [Link]

-

Dopamine D2 receptor pharmacology : in vitro analyses and in vivo pet imaging. (2024). [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (2018). Current Protocols in Pharmacology. [Link]

-

Therapeutic Potential of Dopamine and Related Drugs as Anti-Inflammatories and Antioxidants in Neuronal and Non-Neuronal Pathologies. (2021). International Journal of Molecular Sciences. [Link]

-

Design, Synthesis and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor with a Novel in vivo Behavioral Profile. (2013). Journal of medicinal chemistry. [Link]

-

Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. (2023). National Institute on Drug Abuse. [Link]

-

Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands. (2003). Bioorganic & Medicinal Chemistry. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2019). University of Regensburg. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands. (n.d.). Retrieved March 4, 2026, from [Link]

-

An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018). Asian Journal of Chemistry. [Link]

-

Dopamine Agonists. (2023). StatPearls. [Link]

-

Pharmacology of dopamine agonists in the treatment of Parkinson's disease. (2002). Neurology. [Link]

-

Dopamine beta hydroxylase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 4, 2026, from [Link]

-

Synthesis of (±)-7-Hydroxylycopodine. (2012). The Journal of organic chemistry. [Link]

- Synthetic method for 3,4-dihydro-7-hydroxy-2(1H) - Google Patents. (n.d.).

-

Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020, April 5). YouTube. [Link]

-

Synthesis of (±)-7-hydroxylycopodine. (2012). The Journal of organic chemistry. [Link]

Sources

- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 2. innoprot.com [innoprot.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The structural evolution of dopamine D3 receptor ligands: structure-activity relationships and selected neuropharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of (±)-7-Hydroxylycopodine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Synthesis of (±)-7-hydroxylycopodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. innoprot.com [innoprot.com]

An In-Depth Technical Guide to the Role of rac-cis-7-Hydroxy Pramipexole in Parkinson's Disease Research

Foreword: Unraveling the Complexity of Dopaminergic Therapeutics

In the intricate landscape of Parkinson's disease (PD) research, the focus often lies on the primary active pharmaceutical ingredient (API). However, a comprehensive understanding of a drug's in vivo lifecycle—including its metabolites and potential impurities—is paramount for both elucidating its full therapeutic and toxicological profile and for the development of next-generation therapies. This technical guide moves beyond the well-trodden path of Pramipexole to explore the nuanced yet critical role of one of its derivatives: rac-cis-7-Hydroxy Pramipexole. While not a therapeutic agent in its own right, its presence as a metabolite and potential impurity underscores its significance in the analytical, metabolic, and safety profiling of Pramipexole. This document serves as a resource for researchers, scientists, and drug development professionals, providing a deeper understanding of this compound and its implications for the future of Parkinson's disease research.

Pramipexole: A Cornerstone in Parkinson's Disease Therapy

Pramipexole is a non-ergot dopamine agonist that has become a mainstay in the symptomatic treatment of Parkinson's disease.[1][2] Its therapeutic efficacy is primarily attributed to its high affinity and agonist activity at dopamine D2 and D3 receptors within the striatum, compensating for the depleted endogenous dopamine characteristic of PD.[3][4] Pramipexole is utilized as both a monotherapy in early-stage PD and as an adjunctive therapy with levodopa in more advanced stages to manage motor symptoms and delay the onset of levodopa-related motor complications.[1][5]

Beyond its symptomatic relief, extensive preclinical research has illuminated the potential neuroprotective properties of Pramipexole.[6][7] These effects are thought to be mediated through multiple mechanisms, including the scavenging of reactive oxygen species (ROS), attenuation of dopamine- and L-DOPA-induced cytotoxicity, and the preservation of mitochondrial function.[8][9][10] Notably, some of these neuroprotective actions appear to be independent of dopamine receptor agonism, suggesting a multifaceted pharmacological profile.[11]

Physicochemical Properties of Pramipexole

| Property | Value | Reference |

| Chemical Name | (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | [12] |

| Molecular Formula | C10H17N3S | [12] |

| Molecular Weight | 211.33 g/mol | [12] |

| Bioavailability | >90% | [13] |

| Protein Binding | ~15% | [13] |

| Elimination Half-Life | 8-12 hours | [13] |

| Primary Excretion | Renal (as unchanged drug) | [13][14] |

rac-cis-7-Hydroxy Pramipexole: A Key Analytical and Metabolic Player

rac-cis-7-Hydroxy Pramipexole, with the chemical name rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol, is primarily recognized as a metabolite and a process-related impurity in the synthesis of Pramipexole.[12][15] While it is not intentionally administered as a therapeutic agent, its presence in biological samples and in the final drug product necessitates a thorough understanding of its properties and potential effects.

Chemical and Physical Data

| Property | Value | Reference |

| Chemical Name | rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol | [12] |

| CAS Number | 1001648-71-0 | [12] |

| Molecular Formula | C10H17N3OS | [12] |

| Molecular Weight | 227.33 g/mol | [12] |

| Appearance | Off-White Solid | [12] |

| Solubility | Methanol, DMSO | [12] |

The Significance of rac-cis-7-Hydroxy Pramipexole in Research

The role of rac-cis-7-Hydroxy Pramipexole in PD research is multifaceted, primarily revolving around its utility as an analytical standard and its potential, though largely uncharacterized, contribution to the overall pharmacological and toxicological profile of Pramipexole.

A Critical Reference Standard in Bioanalytical Methods

The development and validation of robust bioanalytical methods are fundamental to pharmacokinetic and pharmacodynamic studies. The ability to accurately quantify both the parent drug and its metabolites in biological matrices is essential for understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

Experimental Protocol: LC-MS/MS Quantification of Pramipexole and its Metabolites in Human Plasma

This protocol outlines a generalized approach for the simultaneous quantification of Pramipexole and rac-cis-7-Hydroxy Pramipexole in human plasma, a critical assay in clinical trials and pharmacokinetic research. The use of a stable isotope-labeled internal standard, such as Pramipexole-d5, is crucial for accurate quantification.[16]

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., Pramipexole-d5 at 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 500 µL of 0.1 M ammonium acetate buffer (pH 4.4) and vortex.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A time-optimized gradient to ensure separation of Pramipexole and its hydroxy metabolite.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Pramipexole: Q1/Q3 (e.g., 212.1 -> 153.1)[17]

-

rac-cis-7-Hydroxy Pramipexole: Q1/Q3 (e.g., 228.1 -> 169.1 - predicted)

-

Pramipexole-d5 (IS): Q1/Q3 (e.g., 217.1 -> 158.1)

-

3. Data Analysis:

-

Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards.

Implications for Understanding Pramipexole's Metabolism and Neuroprotection

While Pramipexole is primarily excreted unchanged, a small fraction undergoes metabolism.[13] The presence of hydroxylated metabolites like rac-cis-7-Hydroxy Pramipexole raises important questions about their potential contribution to the overall therapeutic and side-effect profile of the parent drug. Although direct evidence for the pharmacological activity of rac-cis-7-Hydroxy Pramipexole is scarce, the neuroprotective effects of Pramipexole, particularly its antioxidant properties, are well-documented and are not entirely dependent on dopamine receptor activation.[11] This raises the possibility that its metabolites may also possess similar free-radical scavenging capabilities.

Hypothesized Signaling Pathway for Pramipexole-Mediated Neuroprotection

Further research is warranted to isolate rac-cis-7-Hydroxy Pramipexole and evaluate its activity in relevant in vitro neuroprotection assays.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a method to assess the potential neuroprotective effects of rac-cis-7-Hydroxy Pramipexole against hydrogen peroxide (H2O2)-induced cytotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y).

1. Cell Culture and Plating:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment:

-

Prepare stock solutions of Pramipexole and rac-cis-7-Hydroxy Pramipexole in sterile DMSO.

-

Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO).

-

After pre-treatment, expose the cells to a pre-determined concentration of H2O2 (e.g., 200 µM) for 4 hours to induce oxidative stress. Include a control group with no H2O2 treatment.

3. Cell Viability Assessment (MTT Assay):

-

Following H2O2 exposure, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

4. Data Analysis:

-

Compare the viability of cells treated with the test compounds and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed.

Future Directions and Unanswered Questions

The exploration of rac-cis-7-Hydroxy Pramipexole's role in Parkinson's disease research is still in its infancy. Several key questions remain that, if answered, could significantly enhance our understanding of Pramipexole's therapeutic window and guide the development of future dopamine agonists.

-

Pharmacological Activity: What is the binding affinity and functional activity of rac-cis-7-Hydroxy Pramipexole at dopamine D2 and D3 receptors? Does it act as an agonist, antagonist, or partial agonist?

-

Neuroprotective Potential: Does this metabolite possess intrinsic antioxidant or neuroprotective properties, independent of dopamine receptor agonism?

-

Pharmacokinetics: What is the in vivo pharmacokinetic profile of rac-cis-7-Hydroxy Pramipexole? Is it a major or minor metabolite, and what are its clearance rates?

-

Clinical Relevance: Do the plasma concentrations of rac-cis-7-Hydroxy Pramipexole in patients correlate with therapeutic efficacy or the emergence of adverse effects?

Addressing these questions will require the synthesis of high-purity rac-cis-7-Hydroxy Pramipexole for use in a battery of in vitro and in vivo studies.

Conclusion: A Call for Deeper Investigation